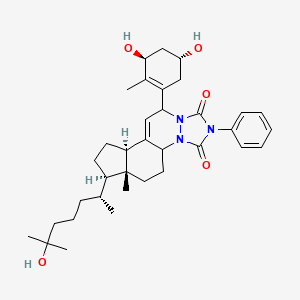

Impurity C of Calcitriol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C35H49N3O5 |

|---|---|

分子量 |

591.8 g/mol |

IUPAC名 |

(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29?,30?,31+,35-/m1/s1 |

InChIキー |

AYDPRRXRNSGAGP-SOWNFDNZSA-N |

異性体SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O |

正規SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O |

製品の起源 |

United States |

Foundational & Exploratory

what is the chemical structure of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount for its safety and efficacy. Calcitriol Impurity C is a known process-related impurity that can arise during the synthesis of calcitriol. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for Calcitriol Impurity C.

Chemical Structure and Identification

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol . It is formed through a Diels-Alder reaction between pre-calcitriol, a thermal isomer of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a reagent sometimes used in the analysis or purification of vitamin D analogs.

-

IUPAC Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2a]cinnoline-1,3(2H)-dione[1]

-

Synonyms: Pre-Calcitriol Triazoline Adduct, Pre-Calcitriol PTAD Adduct[1]

-

CAS Number: 86307-44-0[1]

-

Molecular Formula: C35H49N3O5[1]

-

Molecular Weight: 591.78 g/mol [1]

The formation of this impurity is a [4+2] cycloaddition, where the s-cis diene system of pre-calcitriol reacts with the dienophile PTAD.

Quantitative Data

Comprehensive experimental spectroscopic data for the isolated Calcitriol Impurity C is not widely available in the public domain. However, based on information from various chemical suppliers and analytical studies on similar vitamin D adducts, the following properties can be summarized.

| Property | Value | Reference(s) |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >130 °C (decomposition) | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| Purity (typical) | >98% (by HPLC) | [1] |

| Storage Temperature | 2-8 °C |

Experimental Protocols

A specific, detailed preparative synthesis protocol for Calcitriol Impurity C is not publicly available. However, the formation of PTAD adducts of vitamin D and its metabolites is a well-established reaction, often used for derivatization prior to LC-MS/MS analysis to enhance ionization and detection sensitivity. The following is a representative experimental protocol for the derivatization of a vitamin D metabolite with PTAD, which illustrates the chemical principles of the formation of Calcitriol Impurity C.

Representative Protocol for PTAD Derivatization of a Vitamin D Metabolite

Objective: To form the PTAD adduct of a vitamin D analog for analytical purposes. This protocol can be adapted for the synthesis of Calcitriol Impurity C on a larger scale with appropriate modifications for purification.

Materials:

-

Pre-calcitriol

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile (e.g., 0.5 mg/mL)

-

Acetonitrile (ACN), HPLC grade

-

Vortex mixer

-

Reaction vials

Procedure:

-

Sample Preparation: Dissolve a known amount of pre-calcitriol in acetonitrile in a reaction vial.

-

Derivatization: Add an excess of the PTAD solution in acetonitrile to the pre-calcitriol solution.

-

Reaction: Vortex the mixture and allow it to react at room temperature. The reaction is typically rapid and should be complete within 1 hour. The disappearance of the red color of the PTAD solution can indicate the completion of the reaction.

-

Analysis: The resulting solution containing the PTAD adduct can be directly analyzed by techniques such as HPLC or LC-MS/MS.

-

Purification (for preparative scale): For isolation of the adduct, the reaction mixture would be concentrated under reduced pressure, and the residue would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the product would be identified by TLC, pooled, and evaporated to yield the purified Calcitriol Impurity C.

Note: This is a generalized protocol. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for the efficient synthesis and isolation of Calcitriol Impurity C.

Visualizations

Formation of Calcitriol Impurity C

The following diagram illustrates the Diels-Alder reaction between pre-calcitriol and PTAD to form Calcitriol Impurity C.

Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Analytical Workflow for Vitamin D Impurities

This diagram outlines a general workflow for the analysis of vitamin D and its impurities, including the derivatization step that can lead to the formation of adducts like Calcitriol Impurity C.

Caption: General analytical workflow for vitamin D impurities.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the direct involvement of Calcitriol Impurity C in any biological signaling pathways or its specific biological activity. Its primary relevance is as a process-related impurity in the manufacturing of calcitriol. The biological activity of calcitriol itself is well-documented and is mediated through the vitamin D receptor (VDR), influencing calcium and phosphate metabolism and cellular differentiation. Any potential biological effect of Impurity C would need to be specifically evaluated.

Conclusion

Calcitriol Impurity C is the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction with PTAD. While its chemical structure is well-defined, detailed public information on its preparative synthesis, specific spectroscopic data, and biological activity is limited. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of calcitriol. The analytical methods described, which utilize PTAD derivatization, are powerful tools for the sensitive detection of vitamin D metabolites and their impurities.

References

Synthesis and Characterization of the Pre-Calcitriol PTAD Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct. This Diels-Alder adduct is of significant interest for its role as a stable derivative of the thermally labile pre-calcitriol, facilitating its quantification and study. Furthermore, the modification of the vitamin D core through PTAD adduction opens avenues for investigating novel biological activities.

Introduction

Calcitriol, the hormonally active form of vitamin D, exists in a temperature-dependent equilibrium with its precursor, pre-calcitriol. The inherent instability of pre-calcitriol complicates its direct analysis. The Diels-Alder reaction of the cis-triene system of pre-calcitriol with a potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), yields a stable, covalent adduct. This derivatization strategy is crucial for the accurate measurement of vitamin D metabolites in various biological matrices. This guide details the synthetic protocol, purification methods, and comprehensive characterization of the pre-calcitriol-PTAD adduct.

Synthesis of the Pre-Calcitriol PTAD Adduct

The synthesis involves a [4+2] cycloaddition reaction between the s-cis conjugated diene system of pre-calcitriol and the dienophile PTAD. As pre-calcitriol is in thermal equilibrium with calcitriol, the reaction is typically performed by heating a solution of calcitriol to favor the formation of the pre-isomer, which is then trapped by PTAD.

Experimental Protocol: Synthesis

Objective: To synthesize the pre-calcitriol-PTAD adduct via a Diels-Alder reaction.

Materials:

-

Calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous Acetonitrile (ACN)

-

Triethylamine (TEA)

-

Chloroform

-

Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of Pre-Calcitriol Solution: A solution of calcitriol (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or a chloroform/triethylamine mixture. The thermal equilibrium is shifted towards pre-calcitriol by heating the solution. For instance, a solution of calcitriol in a mixture of 9 mL of chloroform and 1 mL of triethylamine can be heated at 60°C for approximately 2 hours.[1]

-

Diels-Alder Reaction: To the heated solution containing pre-calcitriol, a solution of PTAD in the same solvent is added dropwise. A slight molar excess of PTAD is typically used to ensure complete trapping of the pre-calcitriol. The reaction is highly efficient and proceeds rapidly at room temperature or slightly elevated temperatures. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of a small amount of water. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue contains the pre-calcitriol-PTAD adduct along with any unreacted starting materials and byproducts.

Purification of the Pre-Calcitriol PTAD Adduct

Purification of the adduct is critical to remove unreacted PTAD, remaining calcitriol, and any side products. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining a highly pure product.

Experimental Protocol: Preparative RP-HPLC

Objective: To purify the pre-calcitriol-PTAD adduct from the crude reaction mixture.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

The crude pre-calcitriol-PTAD adduct dissolved in a minimal amount of the mobile phase

Procedure:

-

Column Equilibration: The preparative C18 column is equilibrated with a starting mixture of mobile phase A and B (e.g., 70:30 A:B) until a stable baseline is achieved.

-

Sample Injection: The dissolved crude product is injected onto the column.

-

Gradient Elution: A linear gradient is applied to increase the proportion of mobile phase B over time, for example, from 30% to 100% B over 40 minutes. The flow rate will depend on the column dimensions but is typically in the range of 15-25 mL/min for a 21.2 mm ID column.

-

Fraction Collection: The eluent is monitored by a UV detector at a wavelength where the adduct absorbs strongly (e.g., 254 nm or 265 nm). Fractions corresponding to the major peak of the adduct are collected.

-

Product Recovery: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified pre-calcitriol-PTAD adduct.

Characterization of the Pre-Calcitriol PTAD Adduct

Comprehensive characterization is essential to confirm the structure and purity of the synthesized adduct. The following techniques are employed:

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the final product.

Table 1: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV at 264 nm |

| Column Temperature | 50°C |

| Expected Outcome | A single major peak indicating high purity. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the adduct, confirming its elemental composition. Tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is characteristic of the structure. The molecular formula for the pre-calcitriol PTAD adduct is C₃₅H₄₉N₃O₅, with a corresponding molecular weight of 591.79 g/mol .

Table 2: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]⁺ | m/z 592.3745 |

| MS/MS | Collision Energy | 20-40 eV |

| Major Fragment Ions | Characteristic fragments corresponding to the loss of water, and cleavage of the side chain and the PTAD moiety. A common fragment for PTAD adducts of vitamin D is observed around m/z 314. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed molecular structure of the adduct.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2-7.5 (m, 5H) | 125-135 |

| Olefinic Protons | 5.0-6.5 (m) | 110-145 |

| CH-OH | 3.5-4.5 (m) | 65-75 |

| Methyl Protons | 0.5-1.3 (s, d) | 12-29 |

| PTAD Carbonyls | - | ~170 |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra of the purified compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl groups) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700, ~1750 | C=O stretch (triazolinedione carbonyls) |

| ~1600 | C=C stretch (aromatic and olefinic) |

| ~1400 | N-N stretch |

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for the pre-calcitriol PTAD adduct.

Caption: Characterization workflow for the purified adduct.

Signaling Pathways and Biological Activity

While calcitriol exerts its biological effects primarily through the nuclear vitamin D receptor (VDR), leading to the regulation of gene expression involved in calcium homeostasis and cellular differentiation, the specific signaling pathways of the pre-calcitriol-PTAD adduct are not well-characterized. The covalent modification with PTAD significantly alters the molecule's shape and polarity, which may affect its interaction with the VDR. Some studies on other PTAD-vitamin D adducts suggest potential VDR-independent biological activities, such as anti-cancer properties. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by the pre-calcitriol-PTAD adduct.

Caption: Simplified calcitriol signaling pathway via the VDR.

Conclusion

This technical guide provides a framework for the synthesis, purification, and characterization of the pre-calcitriol-PTAD adduct. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of vitamin D metabolism, analytical chemistry, and drug development. The stable nature of this adduct makes it an essential tool for accurate quantification of pre-calcitriol, and its unique structure warrants further investigation into its potential biological activities.

References

In-Depth Technical Guide to Calcitriol Impurity C (CAS Number: 86307-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphorus homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Calcitriol Impurity C, a known process-related impurity. This document details its chemical identity, synthesis, analytical characterization, and potential biological relevance, offering a valuable resource for researchers and professionals in drug development and quality control.

Chemical and Physical Properties

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

| Property | Value |

| CAS Number | 86307-44-0 |

| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione |

| Synonyms | Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct |

| Molecular Formula | C35H49N3O5 |

| Molecular Weight | 591.79 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light |

Synthesis and Formation

The formation of Calcitriol Impurity C is a consequence of the synthetic route to calcitriol, where pre-calcitriol is an intermediate. The dienophilic reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used to protect the diene system of vitamin D analogues during synthesis. If pre-calcitriol is present, it can react with PTAD to form the stable triazoline adduct, which is Calcitriol Impurity C.

General Synthetic Workflow

Experimental Protocols

Synthesis of the 4-phenyl-1,2,4-triazoline-3,5-dione Adduct of Vitamin D3 (General Procedure)

This protocol is based on the general principles of the reaction between PTAD and vitamin D analogues and should be adapted and optimized for the specific synthesis of Calcitriol Impurity C.

Materials:

-

Vitamin D3 (as a model substrate)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione in the same solvent dropwise to the Vitamin D3 solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the red color of the PTAD solution.

-

Stir the reaction mixture for a predetermined time (e.g., 30 minutes to a few hours) to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude adduct is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified PTAD adduct.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for the Determination of Calcitriol and its Impurities

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Calcitriol Impurity C from calcitriol and other related substances.

| HPLC Parameters | |

| Column | C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran |

| Column Temperature | 50°C |

| Detection | UV at 264 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after PTAD Derivatization

For highly sensitive and specific quantification, especially in biological matrices, derivatization with PTAD followed by LC-MS/MS is the method of choice. This approach significantly enhances the ionization efficiency of vitamin D metabolites.

Sample Preparation for LC-MS/MS:

-

Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes.

-

Derivatization: The extracted sample is reconstituted in an appropriate solvent (e.g., acetonitrile) and treated with a solution of PTAD. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 10 minutes to 1 hour).

-

Analysis: The derivatized sample is then injected into the LC-MS/MS system.

| LC-MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for the PTAD adduct of Calcitriol Impurity C would need to be determined empirically. |

Spectroscopic Data

While a complete set of spectroscopic data for Calcitriol Impurity C is not publicly available in peer-reviewed literature, the following are expected characteristic features based on its structure:

-

¹H NMR: Signals corresponding to the protons of the calcitriol backbone, along with characteristic signals from the phenyl group and the triazolidine ring of the PTAD moiety.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, including those of the calcitriol skeleton and the PTAD adduct.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. Fragmentation patterns would show losses of water and characteristic fragments from both the calcitriol and PTAD parts of the molecule.

-

Infrared (IR) Spectroscopy: Absorption bands corresponding to hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the carbonyl groups (C=O) of the triazolidine-dione ring.

Biological Relevance and Signaling Pathways

The biological activity of Calcitriol Impurity C has not been extensively studied. However, its structural similarity to calcitriol and the presence of a triazole moiety suggest potential for biological interactions.

Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of calcitriol to the VDR leads to a cascade of events that modulate calcium and phosphate metabolism, cell proliferation and differentiation, and immune responses.

Calcitriol Signaling Pathway

The presence of the bulky triazoline adduct in Calcitriol Impurity C could potentially alter its binding affinity to the VDR, thereby modifying its biological activity compared to calcitriol. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity. The triazole moiety itself is present in many biologically active compounds, and its introduction could lead to unforeseen biological effects.

Conclusion

Calcitriol Impurity C is a significant process-related impurity in the synthesis of calcitriol. Its formation via a Diels-Alder reaction with PTAD is a well-understood chemical transformation. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization. The detailed experimental approaches outlined for its analysis are critical for ensuring the quality and safety of calcitriol drug products. Further investigation into the specific biological activities of Calcitriol Impurity C is warranted to fully assess its potential impact on human health. This document serves as a vital technical resource for scientists and researchers dedicated to the development and manufacturing of safe and effective vitamin D therapies.

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the hormonally active form of vitamin D, is a key regulator of calcium and phosphate homeostasis. Beyond its classical endocrine functions, Calcitriol exhibits a wide range of biological activities, including potent anti-proliferative, pro-differentiative, and immunomodulatory effects.[1][2] These pleiotropic actions are mediated primarily through the nuclear vitamin D receptor (VDR), a ligand-activated transcription factor that regulates the expression of a multitude of target genes.[3] The therapeutic potential of Calcitriol is, however, limited by its calcemic effects, which can lead to hypercalcemia at pharmacological doses.[4] This has driven the development of a vast number of synthetic analogs with modifications, particularly at various carbon positions ("C"), aimed at dissociating the desirable anti-proliferative and immunomodulatory activities from the dose-limiting calcemic effects. This technical guide provides an in-depth overview of the biological activity of Calcitriol and its key C-modified analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of Calcitriol and selected C-modified analogs. These analogs have been chosen to represent key structural modifications that influence their biological profiles.

| Compound | VDR Binding Affinity (Relative to Calcitriol) | Antiproliferative Activity (IC50, nM) | Calcemic Activity (in vivo) | Reference |

| Calcitriol | 100% | 1 - 10 (MCF-7 cells) | High | [5] |

| Calcipotriol (MC903) | Comparable to Calcitriol | ~1 (MCF-7 cells) | ~100-200 times lower than Calcitriol | [2] |

| Maxacalcitol (22-oxacalcitriol) | 600 times lower affinity for DBP compared to Calcitriol | Potent | Reduced | [6] |

| PRI-1906 | Lower than Calcitriol | Potent (HL-60, fibroblasts, MCF-7, T47D) | Not specified | [7] |

| PRI-1907 | Lower than Calcitriol | Most active of single-site modified analogs tested | Not specified | |

| Des-C-ring Aromatic D-ring Analogs | Variable | Significant antiproliferative activity | Remarkably low | [2] |

Note: IC50 values and relative activities can vary depending on the cell line and experimental conditions.

Signaling Pathways

The biological effects of Calcitriol and its analogs are primarily mediated through the genomic pathway involving the Vitamin D Receptor (VDR).

Genomic Signaling Pathway of Calcitriol

Caption: Genomic signaling pathway of Calcitriol.

Key Target Genes and Biological Responses

The activation of the VDR-RXR complex leads to the regulation of numerous target genes, resulting in a wide array of biological responses.

| Target Gene | Regulation by Calcitriol | Biological Response |

| CYP24A1 | Upregulation | Negative feedback loop; degradation of Calcitriol.[1] |

| TRPV6 | Upregulation | Increased intestinal calcium absorption. |

| Calbindin-D9k/28k | Upregulation | Intracellular calcium transport. |

| p21 (CDKN1A) | Upregulation | Cell cycle arrest at G1/S phase, leading to antiproliferative effects. |

| c-myc | Downregulation | Inhibition of cell proliferation. |

| RANKL | Upregulation | Regulation of bone resorption. |

| Osteocalcin | Upregulation | Bone matrix protein synthesis. |

| Cathelicidin, β-defensin | Upregulation | Antimicrobial and immunomodulatory effects. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its dissociation constant (Kd).

-

Test Compound: Calcitriol analog of interest, serially diluted.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound.

-

Total Binding: Receptor + [³H]-Calcitriol.

-

Non-specific Binding: Receptor + [³H]-Calcitriol + excess unlabeled Calcitriol.

-

Competitive Binding: Receptor + [³H]-Calcitriol + test compound dilutions.

-

-

Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

HAP method: Add HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellets with buffer to remove unbound radioligand.

-

Filter method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complex. Wash the filters with cold buffer.

-

-

Quantification: Transfer the HAP pellets or filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell Line: A cell line sensitive to the antiproliferative effects of Calcitriol (e.g., MCF-7 breast cancer cells, HL-60 leukemia cells).

-

Culture Medium: Appropriate for the chosen cell line.

-

Test Compounds: Calcitriol and its analogs, dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Calcitriol or its analogs. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 72-96 hours).

-

Addition of MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of the test compound.

-

Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

-

In Vivo Hypercalcemia Assay

This assay evaluates the calcemic effects of Calcitriol analogs in an animal model.

Materials:

-

Animals: Typically, male mice or rats.

-

Test Compounds: Calcitriol and its analogs, formulated for in vivo administration (e.g., in propylene glycol or other suitable vehicle).

-

Blood Collection Supplies: For collecting blood samples for calcium analysis.

-

Calcium Assay Kit: For measuring serum calcium levels.

Procedure:

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

-

Dosing: Administer the test compounds to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified number of days. Include a vehicle control group.

-

Blood Collection: At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).

-

Serum Preparation: Process the blood samples to obtain serum.

-

Calcium Measurement: Measure the total calcium concentration in the serum samples using a calcium assay kit.

-

Data Analysis:

-

Compare the mean serum calcium levels of the treated groups to the vehicle control group.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant increase in serum calcium levels in the treated groups.

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of experiments in the evaluation of Calcitriol analogs and the relationship between their chemical structure and biological activity.

Caption: Experimental workflow for evaluating Calcitriol analogs.

Caption: Structure-activity relationships of Calcitriol analogs.

Conclusion

The extensive research into Calcitriol and its C-modified analogs has significantly advanced our understanding of the structure-activity relationships governing their diverse biological effects. By strategically modifying the Calcitriol molecule, it is possible to develop analogs with enhanced antiproliferative and immunomodulatory properties, coupled with reduced calcemic side effects. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of vitamin D-based drug discovery and development. Continued investigation into the molecular mechanisms of these analogs will undoubtedly pave the way for novel therapeutic strategies for a range of diseases, including cancer and autoimmune disorders.

References

- 1. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative activity in vitro of side-chain analogues of calcitriol against various human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]

An In-depth Technical Guide to the Discovery and Origin of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcitriol Impurity C, a compound of significant interest in the analytical and pharmaceutical chemistry of Calcitriol, the active form of vitamin D3. This document details its discovery, chemical origin, and the methodologies for its analysis and synthesis, adhering to the highest standards of scientific rigor for an audience of researchers and drug development professionals.

Introduction and Discovery

Calcitriol Impurity C, also known by its chemical synonym, the Triazoline adduct of pre-calcitriol , is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Its discovery is intrinsically linked to the advancement of analytical techniques for the quantification of vitamin D and its metabolites.

The primary challenge in the bioanalysis of vitamin D compounds is their low physiological concentrations and poor ionization efficiency in mass spectrometry. To overcome this, a derivatization strategy was developed using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) , a powerful dienophile. This reagent reacts specifically and rapidly with the cis-diene moiety present in vitamin D precursors, such as pre-calcitriol, through a Diels-Alder cycloaddition.[2][3] This reaction yields a high-molecular-mass adduct with a permanently charged group, significantly enhancing detection sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[4][5]

Consequently, Calcitriol Impurity C was not "discovered" as a traditional degradation product or metabolic byproduct but was first synthesized and characterized as an analytical derivative. Its subsequent listing as a pharmacopoeial impurity acknowledges its potential to be formed as a process-related impurity during the synthesis of Calcitriol, particularly if PTAD or similar reagents are used to protect the sensitive triene system of a precursor molecule.[1]

Origin and Chemical Formation

The origin of Calcitriol Impurity C is a specific chemical reaction: the [4+2] Diels-Alder cycloaddition between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Diene: Pre-calcitriol, the thermal isomer of Calcitriol, possesses a conjugated (6Z,8E)-diene system.

-

Dienophile: PTAD is a highly reactive dienophile that readily attacks the conjugated diene.

The reaction is highly efficient and proceeds under mild conditions, forming a stable triazoline adduct.[2] This adduct is what is defined as Calcitriol Impurity C.

Data Presentation

Table 1: Chemical and Physical Properties of Calcitriol Impurity C

| Property | Value | Reference(s) |

| CAS Number | 86307-44-0 | [6][7] |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [7] |

| Molecular Weight | 591.78 g/mol | [7] |

| Synonyms | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct | [6] |

| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [7] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in DMSO, Methanol | [8] |

Table 2: Mass Spectrometry Data for Vitamin D-PTAD Adducts

| Ion Type | m/z (Daltons) | Description | Reference(s) |

| Precursor Ion (Calcitriol-PTAD) | ~608.4 | The (M+H)⁺ ion for the PTAD adduct of Calcitriol (C₃₅H₄₉N₃O₅). Note: Pre-calcitriol adduct has the same mass. | [4] |

| Precursor Ion (with water loss) | ~590.4 | The (M+H-H₂O)⁺ ion, often used as the precursor for MS/MS analysis of 25-hydroxylated vitamin D metabolites. | [4] |

| Characteristic Fragment Ion | 314 | A common, diagnostic fragment ion observed in the collision-induced dissociation (CID) spectrum of PTAD-derivatized vitamin D compounds. This fragment contains a portion of the PTAD moiety and is crucial for sensitive Multiple Reaction Monitoring (MRM) analysis.[4][8] | [4][8] |

Experimental Protocols

Protocol for Analytical Derivatization of Vitamin D Metabolites

This protocol is adapted from established methods for the sensitive quantification of vitamin D metabolites in biological samples.[3][5]

Objective: To convert vitamin D metabolites in a sample extract to their PTAD adducts for LC-MS/MS analysis.

Materials:

-

Dried sample extract containing vitamin D metabolites.

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.5 mg/mL in acetonitrile).

-

Acetonitrile (HPLC grade).

-

Vortex mixer.

-

Nitrogen evaporator.

-

Autosampler vials.

Procedure:

-

Reconstitution: Reconstitute the dried sample extract in a suitable solvent.

-

Derivatization: Add 50-100 µL of the PTAD solution to the extract.

-

Incubation: Vortex the mixture for 10-60 minutes at room temperature. The reaction is typically rapid.[3][4]

-

Quenching (Optional): Add a small volume of water (e.g., 20 µL) and vortex for 5 minutes to quench any excess PTAD.[3]

-

Drying: Dry the reaction mixture under a stream of nitrogen gas.

-

Final Reconstitution: Reconstitute the dried adducts in the mobile phase for LC-MS/MS injection.

-

Analysis: Transfer the final solution to an autosampler vial for immediate analysis by LC-MS/MS, monitoring for the characteristic precursor-product ion transitions (e.g., m/z 590.4 → 314 for hydroxylated metabolites).

Proposed Protocol for Preparative Synthesis of Calcitriol Impurity C Standard

This protocol is a scaled-up adaptation of analytical methods for the purpose of synthesizing a reference standard.

Objective: To synthesize and purify Calcitriol Impurity C from a pre-calcitriol standard.

Materials:

-

Pre-calcitriol standard.

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Anhydrous acetonitrile or ethyl acetate.

-

Reaction vessel (e.g., round-bottom flask).

-

Magnetic stirrer.

-

Preparative HPLC system with a C18 column.

-

Rotary evaporator.

Procedure:

-

Dissolution: Dissolve a known quantity of pre-calcitriol (e.g., 10 mg) in anhydrous acetonitrile in a reaction vessel.

-

Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of PTAD to the solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or analytical HPLC until the starting material is consumed.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue using preparative reverse-phase HPLC.

-

Isolation: Collect the fractions containing the desired adduct, combine them, and remove the solvent to yield the purified Calcitriol Impurity C.

-

Characterization: Confirm the identity and purity of the synthesized standard using analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Logical Workflow and Significance

Calcitriol Impurity C occupies a unique position, being both a deliberately created analytical tool and a potential manufacturing impurity. Understanding this dual role is critical for drug development professionals.

Conclusion

Calcitriol Impurity C is the Diels-Alder adduct of pre-calcitriol and PTAD. Its origin is rooted in the need for sensitive analytical methods for vitamin D research, where it is intentionally synthesized as a derivative to enhance mass spectrometric detection. However, its official recognition in major pharmacopoeias underscores the necessity for drug manufacturers to consider it a potential route-dependent impurity that must be monitored and controlled. This guide provides the foundational knowledge, chemical context, and experimental frameworks necessary for researchers and drug development professionals to understand, identify, and manage this critical compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Search Results [beilstein-journals.org]

- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Calcitriol Impurity C. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and quality control of calcitriol-based pharmaceutical products.

Introduction to Calcitriol and Its Impurities

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1] Its therapeutic applications include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[2] The manufacturing process and storage of calcitriol can lead to the formation of various impurities, which may impact the safety and efficacy of the final drug product. Calcitriol Impurity C is one such related substance that requires careful characterization and control. This guide focuses specifically on the physicochemical properties of Calcitriol Impurity C, with an emphasis on its solubility and stability profiles.

Chemical and Physical Properties of Calcitriol Impurity C

A thorough understanding of the fundamental chemical and physical properties of Calcitriol Impurity C is essential for developing appropriate analytical methods and formulation strategies.

| Property | Value | Reference |

| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][3][4][5]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [1] |

| Synonyms | Triazoline adduct of pre-calcitriol | [1] |

| CAS Number | 86307-44-0 | [1] |

| Molecular Formula | C35H49N3O5 | [1] |

| Molecular Weight | 591.78 g/mol | [1] |

Solubility Profile of Calcitriol Impurity C

The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical factor influencing bioavailability and formulation design. Currently, detailed quantitative solubility data for Calcitriol Impurity C in a wide range of solvents is limited in publicly available literature.

Qualitative Solubility

Based on information from chemical suppliers, Calcitriol Impurity C is soluble in the following organic solvents:

-

Methanol (MEOH)

-

Dimethyl sulfoxide (DMSO)

Quantitative Solubility

A quantitative solubility value has been reported in a single solvent:

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | 45 mg/mL |

Further experimental determination of the solubility of Calcitriol Impurity C in various aqueous buffers at different pH values, as well as in other organic solvents relevant to pharmaceutical processing, is highly recommended.

Proposed Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the equilibrium solubility of Calcitriol Impurity C in various solvents.

Objective: To determine the equilibrium solubility of Calcitriol Impurity C in selected solvents at a controlled temperature.

Materials:

-

Calcitriol Impurity C reference standard

-

Selected solvents (e.g., water, phosphate buffer pH 4.5, 6.8, and 7.4, methanol, ethanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

Procedure:

-

Add an excess amount of Calcitriol Impurity C to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the samples to ensure an excess of solid material remains.

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of Calcitriol Impurity C in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile of Calcitriol Impurity C

Understanding the stability of Calcitriol Impurity C under various environmental conditions is crucial for establishing appropriate storage conditions, retest periods, and for the development of stability-indicating analytical methods.

Storage Recommendations

Chemical suppliers provide the following general storage recommendations, which offer insight into the stability of Calcitriol Impurity C:

| Form | Storage Temperature | Duration |

| Lyophilized Powder | -20°C | 3 years |

| In DMSO Solution | -80°C | 1 year |

| In DMSO Solution | -20°C | 1 month |

It is recommended to protect the compound from light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. While specific forced degradation data for Calcitriol Impurity C is not publicly available, a general protocol based on ICH guidelines can be proposed.

Objective: To investigate the degradation of Calcitriol Impurity C under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H2O2 at room temperature for a specified duration.

-

Thermal Degradation: Dry heat at 80°C for a specified duration.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Prepare solutions of Calcitriol Impurity C in a suitable solvent.

-

Expose the solutions to the stress conditions outlined above for various time points.

-

At each time point, withdraw a sample and, if necessary, neutralize the acidic or basic solutions.

-

Analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

-

A control sample, protected from the stress conditions, should be analyzed concurrently.

References

- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

An In-depth Technical Guide on the Role of Calcitriol Impurity C and its Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging role of Calcitriol Impurity C and its closely related analogs in the field of oncology. While direct research on Calcitriol Impurity C is in its nascent stages, significant insights can be drawn from studies on structurally similar compounds, particularly the non-hypercalcemic vitamin D₂ derivative, PT19c. This document provides a comprehensive overview of the chemical nature, preclinical anticancer activity, and proposed mechanisms of action of these novel compounds, with a focus on providing actionable data and protocols for the scientific community.

Introduction: A Novel Avenue in Vitamin D-Based Cancer Therapy

Calcitriol, the biologically active form of vitamin D, is well-documented for its anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[1] However, its clinical utility has been hampered by hypercalcemia at therapeutic doses. This has spurred the development of vitamin D analogs with a more favorable therapeutic index.

Calcitriol Impurity C, chemically identified as a triazoline adduct of pre-calcitriol, represents a class of modified vitamin D compounds with potential as anticancer agents.[1] Its structural similarity to the extensively studied compound PT19c, a pre-calciferol-derived adduct, allows for a detailed, albeit inferred, understanding of its potential biological activity. PT19c has demonstrated significant VDR-independent antitumor efficacy in preclinical models of ovarian and endometrial cancer, offering a promising new direction for cancer therapy.[2][3]

Chemical Profile: Calcitriol Impurity C and PT19c

Calcitriol Impurity C is formed as a byproduct during the synthesis of Calcitriol. Its defining feature is the presence of a 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct to the pre-calcitriol molecule.

| Feature | Calcitriol Impurity C | PT19c |

| Synonyms | Pre-Calcitriol Triazoline Adduct; pre-Calcitriol PTAD Adduct | - |

| CAS Number | 86307-44-0 | Not available |

| Molecular Formula | C₃₅H₄₉N₃O₅ | Not available |

| Molecular Weight | 591.78 g/mol | Not available |

| Core Structure | PTAD adduct of pre-calcitriol | PTAD adduct of ergocalciferol, further modified by bromoacetylation |

The structural relationship between Calcitriol Impurity C and PT19c is pivotal. Both share the core PTAD adduct structure which is believed to be crucial for their unique biological activity. The primary difference lies in the starting material (pre-calcitriol vs. ergocalciferol) and an additional chemical modification in PT19c.[2]

Preclinical Anticancer Activity of PT19c

The anticancer potential of PT19c has been evaluated in a series of in vitro and in vivo studies.

PT19c has demonstrated broad-spectrum growth inhibitory potential across a panel of chemoresistant cancer cell lines from the National Cancer Institute (NCI60).

| Cancer Type | Cell Lines | Log₁₀GI₅₀ Range |

| Melanoma | Multiple | -4.05 to -6.73 |

| Breast Cancer | Multiple | -4.05 to -6.73 |

| Ovarian Cancer | Multiple | -4.05 to -6.73 |

| CNS Cancer | Multiple | -4.05 to -6.73 |

| Renal Cancer | Multiple | -4.05 to -6.73 |

| Leukemia | Multiple | -4.05 to -6.73 |

| Non-Small Cell Lung Cancer | Multiple | -4.05 to -6.73 |

| Prostate Cancer | Multiple | -4.05 to -6.73 |

Data extracted from preclinical studies on PT19c.[3]

The in vivo efficacy of PT19c was assessed in xenograft models of ovarian and endometrial cancer.

| Cancer Model | Treatment Protocol | Outcome | Hypercalcemia |

| Ovarian Cancer (SKOV-3 xenograft) | 10 mg/kg PT19c for 35 days | Reduced tumor growth | Not observed |

| Endometrial Cancer (ECC-1 xenograft) | 10 mg/kg PT19c for 35 days | Reduced tumor growth | Not observed |

Data extracted from preclinical studies on PT19c.[2][3]

Mechanism of Action: A VDR-Independent Pathway

A key finding from the research on PT19c is its VDR-independent mechanism of action, which distinguishes it from Calcitriol and many of its analogs.

-

VDR Transactivation: PT19c exhibits very weak VDR antagonism and does not activate VDR transcription.[3]

-

VDR Binding: In vitro assays show a lack of binding of PT19c to the VDR.[2]

-

Molecular Docking: Computational modeling indicates that PT19c has an inverted spatial accommodation within the VDR ligand-binding domain, preventing classical interactions.[3]

The primary mechanism of PT19c's anticancer activity appears to be the induction of catastrophic changes in the actin filament organization, leading to apoptosis.[3]

Caption: Proposed VDR-independent mechanism of PT19c.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of PT19c, which can be adapted for the study of Calcitriol Impurity C.

-

Cell Culture: Culture the NCI60 panel of human tumor cell lines under standard conditions.

-

Drug Preparation: Prepare stock solutions of the test compound (e.g., PT19c or Calcitriol Impurity C) in DMSO.

-

Treatment: Plate cells in 96-well plates and treat with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Viability Assessment: Use a sulforhodamine B (SRB) assay to determine cell viability.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

-

Cell Line: Utilize a reporter cell line, such as VDR-UAS-bla-HEK293 cells, which express a VDR ligand-binding domain fusion protein and a β-lactamase reporter gene.

-

Treatment: Treat the cells with the test compound and a known VDR agonist (e.g., Calcitriol) as a positive control.

-

Detection: Measure β-lactamase activity using a fluorescent substrate.

-

Analysis: Determine the agonist or antagonist activity of the test compound on VDR transactivation.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., SKOV-3 for ovarian cancer, ECC-1 for endometrial cancer).

-

Treatment: Once tumors are established, administer the test compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume regularly and monitor the animals for signs of toxicity.

-

Endpoint Analysis: At the end of the study, excise tumors for histological and molecular analysis. Monitor serum calcium levels to assess hypercalcemic effects.

Caption: General workflow for in vivo xenograft studies.

Future Directions and Conclusion

The research into PT19c provides a strong rationale for the investigation of Calcitriol Impurity C as a potential anticancer agent. Key areas for future research include:

-

Direct Evaluation of Calcitriol Impurity C: Conducting in vitro and in vivo studies specifically with Calcitriol Impurity C to confirm and expand upon the findings from PT19c.

-

Mechanism of Action Studies: Further elucidating the VDR-independent signaling pathways modulated by this class of compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize anticancer activity and minimize toxicity.

-

Combination Therapies: Investigating the potential synergistic effects of Calcitriol Impurity C and its analogs with existing chemotherapeutic agents.

References

- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 2. PT19c, Another Nonhypercalcemic Vitamin D2 Derivative, Demonstrates Antitumor Efficacy in Epithelial Ovarian and Endometrial Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PT19c, Another Nonhypercalcemic Vitamin D2 Derivative, Demonstrates Antitumor Efficacy in Epithelial Ovarian and Endometrial Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcitriol Impurity C

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of Calcitriol Impurity C in bulk drug substances or pharmaceutical formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of pharmaceutical products. Calcitriol Impurity C is a known related substance that requires accurate quantification.

This application note describes a robust and validated stability-indicating RP-HPLC method for the separation and quantification of Calcitriol Impurity C from calcitriol and other related impurities. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory bodies.

Experimental Protocol

This protocol is based on established methods for the analysis of calcitriol and its impurities, providing a comprehensive guide for laboratory implementation.

Materials and Reagents

-

Columns:

-

Mobile Phase:

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Water (HPLC grade or purified)

-

Tris(hydroxymethyl)aminomethane

-

Phosphoric acid

-

-

Standards:

-

Calcitriol Reference Standard (RS)

-

Calcitriol Impurity C Reference Standard

-

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control

-

Column Oven

-

UV/VIS or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of Calcitriol Impurity C.

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Column Temperature | 50°C[1] |

| Mobile Phase | Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran[1] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm[1] |

| Injection Volume | 10 µL |

| Run Time | Approximately 40 minutes (to ensure elution of all impurities) |

Preparation of Solutions

Diluent: A suitable mixture of mobile phase components.

Standard Solution:

-

Accurately weigh and dissolve an appropriate amount of Calcitriol RS and Calcitriol Impurity C RS in the diluent.

-

The final concentration should be appropriate for the expected impurity levels.

Sample Solution:

-

Accurately weigh and dissolve the sample containing calcitriol in the diluent to achieve a known concentration.

-

Ensure complete dissolution; sonication may be used if necessary.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Specificity

The method is specific for the determination of Calcitriol Impurity C. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have demonstrated that the peak for Impurity C is well-resolved from calcitriol, other impurities, and degradation products.

Linearity

The method demonstrates excellent linearity over a specified concentration range for Calcitriol Impurity C.

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Calcitriol Impurity C | LOQ - 150% | > 0.99 |

Accuracy and Precision

The accuracy of the method is confirmed by recovery studies at different concentration levels. The precision is demonstrated by the low relative standard deviation (RSD) for replicate injections.

| Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of the method is established by determining the LOD and LOQ for Calcitriol Impurity C.

| Parameter | Value (µg/mL) |

| LOD | 0.002[1] |

| LOQ | 0.006[1] |

System Suitability

To ensure the performance of the chromatographic system, system suitability tests must be performed before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 2.0 between Calcitriol Impurity C and adjacent peaks |

| RSD of Peak Areas | ≤ 2.0% for replicate injections |

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of Calcitriol Impurity C using the described HPLC method.

Caption: Workflow for HPLC determination of Calcitriol Impurity C.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative determination of Calcitriol Impurity C. Adherence to the experimental protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality control of calcitriol active pharmaceutical ingredients and finished products.

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

Application Note: High-Sensitivity LC-MS/MS Analysis of Calcitriol and its Impurities for Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its clinical applications include the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, hypocalcemia, and osteoporosis. Given its high potency and low dosage, ensuring the purity and quality of Calcitriol drug products is of paramount importance. This application note provides a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of Calcitriol and its key process-related impurities and degradation products.

The inherent challenges in analyzing Calcitriol, such as its low circulating concentrations in biological matrices and its susceptibility to degradation, necessitate a highly sensitive and specific analytical method. LC-MS/MS offers the required selectivity and sensitivity for accurate quantification. This document outlines a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance characteristics.

Signaling Pathway of Calcitriol

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of genomic and non-genomic actions that regulate gene expression related to calcium and phosphate transport, bone metabolism, and cellular differentiation.

Caption: Calcitriol signaling pathway.

Experimental Workflow

The analytical workflow for the LC-MS/MS analysis of Calcitriol and its impurities involves several key steps, from sample preparation to data analysis, ensuring accuracy and reproducibility.

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Materials and Reagents

-

Calcitriol Reference Standard and its impurities (trans-Calcitriol, 1β-Calcitriol, Methylene Calcitriol)

-

Calcitriol-d6 (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium trifluoroacetate

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Standard and Sample Preparation

2.1. Standard Stock Solutions: Prepare individual stock solutions of Calcitriol, its impurities, and Calcitriol-d6 in acetonitrile at a concentration of 1 mg/mL. Store these solutions at -20°C.

2.2. Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

2.3. Sample Preparation: For a capsule formulation, dissolve the contents of one capsule in a known volume of methanol or acetonitrile. For a solution, directly dilute an appropriate volume in the same solvent. After dissolution, spike the sample with the internal standard (Calcitriol-d6) to a final concentration of 100 ng/mL.

2.4. Derivatization: To enhance ionization efficiency, derivatization with PTAD is recommended. To an aliquot of the prepared standard or sample, add a freshly prepared solution of PTAD in acetonitrile. Vortex the mixture and allow it to react at room temperature for at least 30 minutes, protected from light.[1]

LC-MS/MS Method

3.1. Liquid Chromatography Conditions: A UPLC system equipped with a reversed-phase C18 column is suitable for the separation of Calcitriol and its impurities.

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 70% A, decrease to 30% A over 5 min, hold for 1 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.2. Mass Spectrometry Conditions: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

Quantitative Data

Mass Spectrometric Parameters (MRM Transitions)

The following table summarizes the MRM transitions for Calcitriol and its internal standard after PTAD derivatization. The impurities, being isomers of Calcitriol, will have the same precursor ion mass. Their product ions are expected to be similar, but should be optimized during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Calcitriol-PTAD | 574.4 | 314.2 | 25 |

| Calcitriol-d6-PTAD (IS) | 580.4 | 314.2 | 25 |

| trans-Calcitriol-PTAD | 574.4 | To be optimized | To be optimized |

| 1β-Calcitriol-PTAD | 574.4 | To be optimized | To be optimized |

| Methylene Calcitriol-PTAD | 592.4 | To be optimized | To be optimized |

Note: The product ions for the impurities are expected to be similar to Calcitriol due to structural similarities. However, it is essential to confirm and optimize these during method development by infusing individual standards.

Method Performance Characteristics

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Calcitriol. Similar performance is expected for the impurities, which should be confirmed during method validation.

| Parameter | Calcitriol | Expected Performance for Impurities |

| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.99 |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.2 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 - 1.0 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (%RSD) | < 10% | < 15% |

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS method for the analysis of Calcitriol and its related impurities in pharmaceutical formulations. The detailed protocol, including sample preparation with derivatization and optimized LC-MS/MS parameters, allows for accurate and reliable quantification at low levels. The presented workflow and performance characteristics demonstrate the suitability of this method for routine quality control and stability testing in the pharmaceutical industry, ensuring the safety and efficacy of Calcitriol products.

References

Application Notes & Protocols for the Quantitative Analysis of Calcitriol Impurity C in Drug Substance

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcitriol, the hormonally active form of vitamin D3, is a critical pharmaceutical agent.[1] Its purity is paramount for ensuring safety and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of Calcitriol Impurity C, a known process impurity or degradation product, in the Calcitriol drug substance.[] The methodologies described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), providing a framework for robust and reliable quantification.[3][4][5][6]

Calcitriol Impurity C is identified as a triazoline adduct of pre-Calcitriol.[] Accurate quantification of this impurity is essential for quality control and to meet regulatory requirements.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Calcitriol Impurity C. The data is representative of methods developed for the analysis of vitamin D and its impurities.[3][4][5]

Table 1: Method Validation Parameters for HPLC-UV Analysis

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.05% to 2.0% of nominal Calcitriol concentration |

| Limit of Detection (LOD) | 0.015% |

| Limit of Quantification (LOQ) | 0.05% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from Calcitriol or other impurities |

| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature |

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Repeatability (% RSD for 6 injections) | ≤ 2.0% |

| Resolution (Rs) between Calcitriol and Impurity C | > 2.0 |

Experimental Protocols

Protocol 1: Quantitative Analysis of Calcitriol Impurity C by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of Calcitriol Impurity C.

1. Materials and Reagents:

-

Calcitriol Reference Standard

-

Calcitriol Impurity C Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)[7]

-

Diluent: Acetonitrile and Water (50:50, v/v)

2. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm[5]

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and Water. A typical starting point is Acetonitrile:Water (80:20, v/v). The mobile phase may require optimization for best separation.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

3. Preparation of Standard Solutions:

-

Standard Stock Solution (Calcitriol): Accurately weigh about 25 mg of Calcitriol Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-